
Hidrocloruro de Dazoxiben
Descripción general
Descripción
Dazoxiben is an antithrombotic agent is a drug that reduces the formation of blood clots.
Aplicaciones Científicas De Investigación
Treatment of Raynaud's Syndrome
Overview
Raynaud's syndrome is a condition that causes episodes of reduced blood flow to the fingers and toes, leading to pallor and discomfort. Dazoxiben has been evaluated for its efficacy in this condition due to its ability to inhibit thromboxane A2 production, which is known to contribute to vasoconstriction.
Clinical Trials
A double-blind trial involving twenty patients with severe Raynaud's syndrome assessed the effects of dazoxiben at a dosage of 400 mg per day over six weeks. The study found significant clinical improvements in symptoms, as measured by hand temperature and patient-reported outcomes. Notably, plasma thromboxane B2 levels were reduced, indicating the drug's mechanism of action . However, subsequent studies indicated mixed results regarding its efficacy, suggesting that while initial findings were promising, further research is needed to confirm long-term benefits .
Antiplatelet Effects
Mechanism of Action
Dazoxiben functions primarily as a thromboxane synthetase inhibitor, which reduces thromboxane A2 synthesis—a potent vasoconstrictor and platelet aggregator. This property positions it as a candidate for preventing thrombotic events.
Research Findings
In comparative studies, dazoxiben demonstrated a reduction in collagen-induced platelet aggregation but was less effective than acetylsalicylic acid (aspirin). While both drugs prolonged bleeding time, dazoxiben did not significantly alter plasma levels of thromboxane B2 after administration . This suggests that although dazoxiben has antiplatelet properties, its clinical utility may be limited compared to established therapies like aspirin.
Other Investigated Conditions
Dazoxiben has also been explored for various other medical conditions:
- Sepsis : Initial studies suggested potential benefits in managing sepsis due to its effects on platelet function and vascular tone.
- Adult Respiratory Distress Syndrome : The compound was evaluated for its role in modulating inflammatory responses.
- Stable Angina : Research into its effects on coronary circulation and platelet aggregation has been conducted but lacks conclusive evidence .
Case Studies and Clinical Insights
Mecanismo De Acción
Target of Action
Dazoxiben hydrochloride primarily targets Thromboxane-A synthase . Thromboxane-A synthase is an enzyme that plays a crucial role in the biosynthesis of thromboxane, a type of eicosanoid that has vasoconstrictor properties and promotes platelet aggregation .
Mode of Action
Dazoxiben hydrochloride acts as an inhibitor of Thromboxane-A synthase . By inhibiting this enzyme, Dazoxiben hydrochloride prevents the synthesis of thromboxane, thereby reducing vasoconstriction and platelet aggregation .
Biochemical Pathways
It is known that the compound’s inhibition of thromboxane-a synthase disrupts the production of thromboxane, which is a key player in the regulation of blood flow and clot formation .
Result of Action
The inhibition of Thromboxane-A synthase by Dazoxiben hydrochloride leads to a decrease in thromboxane production. This results in reduced vasoconstriction and platelet aggregation, which can have significant effects at the molecular and cellular levels . For instance, Dazoxiben hydrochloride has shown a significant clinical improvement in patients with Raynaud’s syndrome .
Análisis Bioquímico
Biochemical Properties
Dazoxiben hydrochloride plays a crucial role in biochemical reactions by inhibiting thromboxane synthase, an enzyme responsible for the production of thromboxane A2 (TXA2). Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting thromboxane synthase, Dazoxiben hydrochloride reduces the production of thromboxane A2, thereby decreasing platelet aggregation and vasoconstriction. This compound interacts with thromboxane synthase by binding to its active site, preventing the conversion of prostaglandin H2 to thromboxane A2 .
Cellular Effects
Dazoxiben hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the production of thromboxane A2, which plays a role in cell signaling pathways related to platelet aggregation and vasoconstriction. This inhibition leads to reduced platelet aggregation and vasoconstriction, which can be beneficial in conditions like Raynaud’s syndrome and coronary heart disease. Additionally, Dazoxiben hydrochloride can impact gene expression and cellular metabolism by altering the levels of thromboxane A2 and other related molecules .
Molecular Mechanism
The molecular mechanism of Dazoxiben hydrochloride involves its inhibition of thromboxane synthase. By binding to the active site of thromboxane synthase, Dazoxiben hydrochloride prevents the conversion of prostaglandin H2 to thromboxane A2. This inhibition reduces the levels of thromboxane A2, leading to decreased platelet aggregation and vasoconstriction. Additionally, Dazoxiben hydrochloride may influence gene expression by altering the levels of thromboxane A2 and other related molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dazoxiben hydrochloride can change over time. Studies have shown that Dazoxiben hydrochloride is stable and maintains its inhibitory effects on thromboxane synthase over extended periods. Its long-term effects on cellular function may vary depending on the specific conditions and experimental setups. In vitro and in vivo studies have demonstrated that Dazoxiben hydrochloride can effectively inhibit thromboxane synthase and reduce platelet aggregation and vasoconstriction over time .
Dosage Effects in Animal Models
The effects of Dazoxiben hydrochloride vary with different dosages in animal models. Studies have shown that lower doses of Dazoxiben hydrochloride can effectively inhibit thromboxane synthase and reduce platelet aggregation and vasoconstriction. Higher doses may lead to toxic or adverse effects, such as prolonged bleeding times and increased risk of hemorrhage. It is important to determine the optimal dosage of Dazoxiben hydrochloride to achieve the desired therapeutic effects while minimizing potential adverse effects .
Metabolic Pathways
Dazoxiben hydrochloride is involved in metabolic pathways related to the inhibition of thromboxane synthase. It interacts with enzymes and cofactors involved in the production of thromboxane A2, such as prostaglandin H2. By inhibiting thromboxane synthase, Dazoxiben hydrochloride reduces the levels of thromboxane A2 and alters the metabolic flux of related molecules. This inhibition can lead to changes in metabolite levels and overall metabolic activity .
Transport and Distribution
Dazoxiben hydrochloride is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within different cellular compartments. The distribution of Dazoxiben hydrochloride within cells and tissues can affect its localization and accumulation, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of Dazoxiben hydrochloride is crucial for its activity and function. It is primarily localized in cellular compartments where thromboxane synthase is present, such as the endoplasmic reticulum and other membrane-bound organelles. The targeting signals and post-translational modifications of Dazoxiben hydrochloride can direct it to specific compartments or organelles, ensuring its effective inhibition of thromboxane synthase and related biochemical processes .
Actividad Biológica
Dazoxiben hydrochloride, a potent thromboxane synthetase inhibitor, has been the focus of various studies due to its significant biological activities, particularly in the context of vascular health and platelet aggregation. This article explores its mechanisms of action, clinical applications, and relevant research findings.
Dazoxiben functions primarily by inhibiting thromboxane A2 (TXA2) synthesis, a potent vasoconstrictor and inducer of platelet aggregation. By blocking the conversion of prostaglandin H2 (PGH2) to TXA2, it enhances the production of prostacyclin (PGI2), a potent vasodilator. This dual action results in reduced vasoconstriction and platelet aggregation, making it a valuable compound in managing conditions characterized by excessive vasoconstriction and thrombosis.
Raynaud's Syndrome
One of the most notable clinical applications of dazoxiben is in the treatment of Raynaud's syndrome. A double-blind trial involving 20 patients demonstrated significant clinical improvement in symptoms after six weeks of treatment with dazoxiben compared to placebo. Key findings from this study include:
- Dosage : Patients received 400 mg/day.
- Assessment : Clinical symptoms and hand temperature measurements were used for evaluation.
- Results : Seven out of eleven patients treated with dazoxiben reported marked symptom improvement, while only one out of nine in the control group showed similar benefits .
Effects on Platelet Aggregation
Research indicates that dazoxiben reduces collagen-induced platelet aggregation but is less effective than aspirin (ASA). While ASA completely abolishes secondary ADP-induced aggregation, dazoxiben shows a partial effect, highlighting its role as an adjunct therapy in managing thrombotic conditions .
Study on Vasoconstriction
In a study evaluating the effects of dazoxiben on forearm vasoconstriction induced by cold stimulation, it was found that:
- Vasodilation : Dazoxiben abolished both arterial and venous vasoconstriction.
- Prostacyclin Production : It significantly increased the synthesis of 6-keto-PGF1α, an indicator of prostacyclin production, which was reduced in the presence of aspirin .
Data Tables
The following tables summarize key findings from clinical trials and studies involving dazoxiben:
Study Parameter | Control Group | Dazoxiben Group | Significance (p-value) |
---|---|---|---|
Hand Temperature (°C) | 159 ± 73 | 113 ± 57 | <0.01 |
Plasma TXB2 Levels (pg/ml) | 122 ± 57 | 90 ± 20 | <0.01 |
Side Effects (n) | 1 | 2 | Not significant |
Side Effects Observed
The side effects reported during trials were minimal and included:
Propiedades
IUPAC Name |
4-(2-imidazol-1-ylethoxy)benzoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3.ClH/c15-12(16)10-1-3-11(4-2-10)17-8-7-14-6-5-13-9-14;/h1-6,9H,7-8H2,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKDFUXBDJPRGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCN2C=CN=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
78218-09-4 (Parent) | |
Record name | Dazoxiben hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074226225 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40225215 | |
Record name | Dazoxiben hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40225215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74226-22-5 | |
Record name | Dazoxiben hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74226-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dazoxiben hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074226225 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dazoxiben hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40225215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DAZOXIBEN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5AI939LWF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.